molecular formula C20H23N5O2 B12794316 Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-((5-hydroxy-1H-indol-2-yl)carbonyl)- CAS No. 136816-96-1

Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-((5-hydroxy-1H-indol-2-yl)carbonyl)-

Cat. No.: B12794316
CAS No.: 136816-96-1
M. Wt: 365.4 g/mol
InChI Key: XUPVEUROLPQTGK-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-((5-hydroxy-1H-indol-2-yl)carbonyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and an indole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-((5-hydroxy-1H-indol-2-yl)carbonyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyridine and indole groups through various coupling reactions. Common reagents used in these reactions include ethylamine, pyridine derivatives, and indole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(ethylamino)-2-pyridinyl)-4-((5-hydroxy-1H-indol-2-yl)carbonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or

Properties

CAS No.

136816-96-1

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-hydroxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C20H23N5O2/c1-2-21-17-4-3-7-22-19(17)24-8-10-25(11-9-24)20(27)18-13-14-12-15(26)5-6-16(14)23-18/h3-7,12-13,21,23,26H,2,8-11H2,1H3

InChI Key

XUPVEUROLPQTGK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Origin of Product

United States

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